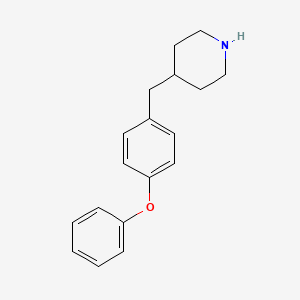

4-(4-Phenoxy-benzyl)-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

955315-01-2 |

|---|---|

Molecular Formula |

C18H21NO |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

4-[(4-phenoxyphenyl)methyl]piperidine |

InChI |

InChI=1S/C18H21NO/c1-2-4-17(5-3-1)20-18-8-6-15(7-9-18)14-16-10-12-19-13-11-16/h1-9,16,19H,10-14H2 |

InChI Key |

DJKNMWGWPJMNMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Significance of Piperidine Derivatives As Core Structures in Chemical Biology Research

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and drug discovery. mdpi.comijnrd.org Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. researchgate.net The significance of piperidine derivatives stems from several key properties:

Versatility in Biological Activity: Piperidine-containing compounds exhibit an exceptionally broad range of pharmacological actions. ijnrd.org These include, but are not limited to, analgesic, antipsychotic, antihistaminic, anticholinergic, and anticancer effects. ijnrd.orgnih.gov This wide therapeutic window makes the piperidine nucleus a fertile ground for the development of new therapeutic agents.

Favorable Physicochemical Properties: The piperidine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability. The nitrogen atom can be readily protonated at physiological pH, enhancing water solubility and allowing for ionic interactions with biological targets.

Synthetic Tractability: The synthesis of substituted piperidines is well-established in organic chemistry, with numerous methods available for their construction and functionalization. mdpi.comnih.gov This allows for the systematic modification of the piperidine core to explore structure-activity relationships (SAR) and optimize biological activity.

The ubiquity of the piperidine motif in approved drugs, such as the antipsychotic haloperidol and the opioid analgesic fentanyl, further solidifies its status as a critical component in the design of novel bioactive molecules. wikipedia.orggoogle.com

Historical Context and Evolution of Research on 4 4 Phenoxy Benzyl Piperidine Analogues

The research trajectory leading to the investigation of complex molecules like 4-(4-phenoxy-benzyl)-piperidine can be understood as a progressive elaboration of simpler, well-characterized fragments. The historical development of its analogues has been driven by the desire to combine the favorable properties of different pharmacophores to achieve enhanced potency, selectivity, or novel biological activities.

The journey likely began with the exploration of simpler 4-substituted piperidines. The 4-benzylpiperidine core, for instance, has been a subject of research for its potential as a monoamine releasing agent and its utility in the development of compounds targeting the central nervous system (CNS). wikipedia.org Early synthetic methods for 4-benzylpiperidine involved the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring. wikipedia.orgchemicalbook.com

The conceptual leap to combine these two key fragments—the benzyl group at the 4-position of the piperidine (B6355638) ring and the phenoxy moiety on the benzyl ring—represents a logical step in the evolution of medicinal chemistry research. This combination allows for the exploration of a larger chemical space and the potential for synergistic interactions with biological targets. The ether linkage provides a degree of conformational flexibility, which can be crucial for optimal binding to a receptor or enzyme active site.

Scope and Foundational Research Questions Pertaining to 4 4 Phenoxy Benzyl Piperidine

Advanced Synthetic Strategies for the Piperidine Scaffold

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products. Its synthesis has been a central theme in organic chemistry, leading to the development of numerous advanced strategies that allow for precise control over the structure and stereochemistry of the final product.

Regio- and Stereoselective Synthetic Approaches

Achieving specific regio- and stereoisomers of substituted piperidines is a significant challenge in synthetic chemistry. Modern methods often employ chiral catalysts and ligands to direct the formation of desired stereocenters.

One notable approach involves the regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides . This method yields C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines, which can be subsequently reduced to form polysubstituted piperidines with high diastereoselectivity. acs.org For instance, the reaction can be extended to synthesize 2,3,4,6-tetrasubstituted piperidines, demonstrating its utility in creating complex, drug-like frameworks. acs.org

Another powerful strategy is the asymmetric reductive Heck reaction . A rhodium-catalyzed reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org These intermediates are valuable precursors for enantioenriched 3-substituted piperidines. acs.org

Furthermore, the hydrogenation of substituted pyridines under mild conditions can lead to the formation of cis-piperidines, which can then be epimerized to their trans-diastereoisomers. whiterose.ac.uk This conformational control allows for the synthesis of a wide range of regio- and diastereoisomers of methyl-substituted pipecolinates. whiterose.ac.uk

| Method | Key Features | Products |

| Grignard Addition to Pyridine-N-oxides | Regio- and stereoselective C2-alkylation. | Polysubstituted piperidines. acs.org |

| Asymmetric Reductive Heck Reaction | Rh-catalyzed, excellent enantioselectivity. | Enantioenriched 3-substituted piperidines. acs.org |

| Pyridine Hydrogenation and Epimerization | Mild conditions, conformational control. | cis- and trans-piperidine diastereoisomers. whiterose.ac.uk |

Multi-Component Reactions for Piperidine Core Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to construct complex molecular scaffolds like piperidines in a single step from three or more starting materials. These reactions are highly valued for their ability to generate molecular diversity.

A well-established MCR for piperidine synthesis is the Hantzsch pyridine synthesis , which can be adapted to produce dihydropyridines that are subsequently reduced to piperidines. More contemporary examples include pseudo five-component reactions that can yield highly functionalized piperidines. For instance, the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, catalyzed by an ionic liquid, can produce substituted piperidines in good yields. researchgate.net

Another example is a one-pot, pseudo five-component reaction involving aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate structurally diverse and pharmacologically relevant piperidines. acs.org These reactions often proceed with high diastereoselectivity, providing access to specific stereoisomers. taylorfrancis.com

Inspired by biosynthesis, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This method utilizes a 1,3-bis-trimethylsily enol ether as a dienolate, which reacts with an aldehyde and a chiral amine to form a chiral 2,3-dihydropyridinone, a versatile intermediate for various piperidine alkaloids. rsc.org

| Reaction Type | Components | Catalyst/Conditions | Product |

| Pseudo Five-Component | Aromatic aldehydes, anilines, alkyl acetoacetates | Ionic liquid, reflux in ethanol | Substituted piperidines. researchgate.net |

| Pseudo Five-Component | Aromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acid | One-pot | Highly functionalized piperidines. acs.org |

| Three-Component Vinylogous Mannich | 1,3-bis-trimethylsily enol ether, aldehyde, chiral amine | Sn(OTf)₂ | Chiral 2,3-dihydropyridinones. rsc.org |

Intramolecular Cyclization Pathways for Piperidine Formation

Intramolecular cyclization is a fundamental strategy for the formation of cyclic compounds, including piperidines. These reactions involve the formation of a new bond within a single molecule, often with a high degree of regio- and stereocontrol.

One common approach is reductive amination , where an amino group and a carbonyl group within the same molecule react to form a cyclic imine, which is then reduced to the corresponding piperidine. This can be achieved through various methods, including catalytic hydrogenation.

Radical-mediated cyclizations also provide a powerful tool for piperidine synthesis. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by a cobalt(II) complex. mdpi.comnih.gov Another approach involves the 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds via an acid-mediated functionalization and subsequent reduction. mdpi.com

Furthermore, intramolecular haloamidation of an isolated double bond offers a stereoselective protocol for the formation of piperidine rings. rsc.org This method involves the bromination of a double bond followed by aminocyclization, yielding a product with a double bond that can be further manipulated. rsc.org Asymmetric intramolecular cyclization can also be achieved through lithiation of N-Boc-protected amines containing a leaving group, influenced by a chiral ligand to afford enantioenriched 2-substituted piperidines. acs.org

Synthesis and Functionalization of this compound Analogues

The synthesis of analogues of this compound involves two key steps: the incorporation of the 4-phenoxy-benzyl moiety and the subsequent functionalization of the piperidine ring, particularly at the nitrogen atom.

Methods for Incorporating the 4-Phenoxy-benzyl Moiety

The 4-phenoxy-benzyl group is typically introduced through the reaction of a suitable piperidine precursor with a 4-phenoxy-benzyl electrophile. A common method is the alkylation of a 4-benzylpiperidine derivative . For instance, 4-benzylpiperidine can be synthesized by the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring. wikipedia.org

Alternatively, the 4-phenoxy-benzyl moiety can be constructed in a stepwise manner. This may involve the synthesis of 4-phenoxybenzoyl chloride, which can be prepared from diphenyl ether through acylation, oxidation, and a final acylation step. google.com This intermediate can then be coupled with a suitable piperidine derivative.

N-Substitution Strategies on the Piperidine Ring

The nitrogen atom of the piperidine ring is a key site for introducing structural diversity. N-alkylation is a straightforward and widely used method for this purpose. This can be achieved by reacting the secondary amine of the piperidine with an alkyl halide or by reductive amination with an aldehyde or ketone.

For example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized with a variety of substituents on the nitrogen, including benzoyl, benzyl, adamantanoyl, and diphenylacetyl groups. nih.gov

More advanced strategies include aza-Michael reactions , where the piperidine nitrogen acts as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound. This has been used to introduce three-carbon modified derivatives using acrylonitrile or tert-butyl acrylate. researchgate.net Two-carbon elongations can be achieved by alkylation with reagents like bromoacetonitrile or 2-iodoethanol. researchgate.net

The choice of the N-substituent can significantly influence the properties of the final molecule. Therefore, a wide range of synthetic methods are employed to introduce various functional groups, including alkyl, aryl, acyl, and carbamoyl moieties.

An in-depth examination of the chemical compound this compound reveals a scaffold with significant potential for chemical modification and derivatization. This article focuses on the synthetic methodologies applied to this compound, with a particular emphasis on the modifications to its phenoxy aromatic ring and the effects of various substituents. Furthermore, it delves into the isotopic labeling techniques crucial for the development of radioligands for imaging studies and the standard chromatographic and spectroscopic methods employed for its characterization.

3 Modifications and Substituent Effects on the Phenoxy Aromatic Ring

The phenoxy aromatic ring of the this compound scaffold is a prime target for chemical modification to modulate its biological activity and physicochemical properties. Structure-activity relationship (SAR) studies on analogous compounds, such as phenoxymethyl-piperidines and phenoxybenzyl-piperazines, have provided valuable insights into the effects of various substituents on this ring system. These studies help in designing derivatives with optimized properties for specific biological targets. nih.govnih.gov

Research on related scaffolds, like 4,4-difluoro-3-(phenoxymethyl)piperidine, has shown that substitutions on the phenoxy ring significantly influence receptor binding affinity. nih.govchemrxiv.org For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic environment of the molecule, affecting its interaction with target proteins.

Key findings from SAR studies on analogous structures indicate that:

Halogenation: The introduction of fluorine or chlorine atoms to the phenoxy ring can lead to changes in binding affinity. For example, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, a 4-fluorophenyl substitution resulted in potent activity, while a 3,4-difluorophenyl derivative was identified as the most potent in its series. nih.govchemrxiv.org Conversely, replacing a 4-fluoro substituent with a 4-chloro group led to a decrease in binding affinity. nih.gov

Alkylation: Small alkyl groups, such as methyl, can also modulate activity. A 3-methylphenyl substitution on the phenoxy ether led to an active compound, while reversing the positions to a 3-fluoro-4-methyl arrangement resulted in reduced binding. nih.govchemrxiv.org

Cyano Group: The introduction of a cyano group, a strong electron-withdrawing group, at the para-position of the phenoxy ring has been shown to produce compounds with single-digit nanomolar binding affinity to the Dopamine D4 receptor in related scaffolds. chemrxiv.org

These findings highlight that even minor structural variations on the phenoxy ring can have a substantial impact on the biological activity of the parent compound. While direct SAR data for this compound is not extensively published, the principles derived from these closely related analogs are instrumental in guiding the rational design of new derivatives.

Below is a data table summarizing the effects of different substituents on the phenoxy ring on the binding affinity (Kᵢ) for the Dopamine D4 receptor in an analogous 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold.

| Phenoxy Ring Substituent | Binding Affinity (Kᵢ in nM) | Reference |

|---|---|---|

| 4-Fluoro | Potent (exact value not specified) | nih.gov |

| 3,4-Difluoro | 5.5 | nih.govchemrxiv.org |

| 3-Methyl | 13 | nih.govchemrxiv.org |

| 4-Chloro | 53 | nih.gov |

| Unsubstituted | 27 | nih.gov |

| 3-Fluoro-4-methyl | 72 | nih.govchemrxiv.org |

| 4-Cyano | 1.7 | chemrxiv.org |

| 4-Cyano-3-fluoro | 21 | chemrxiv.org |

4 Isotopic Labeling Methodologies for Radioligand Development

The development of radiolabeled versions of this compound is essential for their use as probes in Positron Emission Tomography (PET) imaging. PET is a powerful molecular imaging technique that allows for the in vivo quantification of biological processes. frontiersin.org The most commonly used positron-emitting radionuclides for this purpose are Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). frontiersin.orgnih.gov

Methodologies for introducing these isotopes into piperidine-containing molecules are well-established:

Carbon-11 Labeling: A frequent strategy for ¹¹C-labeling is N-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.goviaea.org This involves the reaction of a des-methyl precursor (a secondary amine) with the ¹¹C-methylating agent. For this compound, if the piperidine nitrogen is unsubstituted, it can be directly methylated to produce the N-[¹¹C]methyl derivative. This late-stage labeling approach is advantageous due to the short half-life of ¹¹C. researchgate.net

Fluorine-18 Labeling: Fluorine-18 can be incorporated through aromatic nucleophilic substitution (SₙAr) on an activated aromatic ring. nih.gov For the this compound scaffold, a precursor with a suitable leaving group (e.g., a nitro or trimethylammonium group) on the phenoxy or benzyl aromatic ring can be reacted with no-carrier-added [¹⁸F]fluoride. The choice of position for labeling depends on the synthetic accessibility of the precursor and the tolerance of the molecule to the reaction conditions, which often involve high temperatures and a basic environment. mdpi.com

The selection of the isotope and labeling position is critical. The introduction of the radioisotope should not significantly alter the pharmacological properties of the molecule. Once synthesized, these radioligands are used to study receptor occupancy, biodistribution, and pharmacokinetics in living subjects. frontiersin.orgnih.gov

Mechanistic Elucidation of Receptor Binding and Modulatory Effects

Sigma (σ) Receptor Ligand Research

The sigma receptors, comprising primarily the σ1 and σ2 subtypes, are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological and psychiatric disorders. The 4-(4-Phenoxy-benzyl)-piperidine scaffold has been investigated as a potential modulator of these receptors.

While specific binding affinity data for this compound at σ1 and σ2 receptors is not extensively detailed in publicly available literature, research on closely related analogues provides significant insights into its potential profile. Studies on a series of halogenated 4-(phenoxymethyl)piperidines have demonstrated that compounds with this core structure can exhibit high affinity for the σ1 receptor, with dissociation constants (Ki) in the nanomolar range. nih.gov The selectivity for the σ1 subtype over the σ2 subtype can vary considerably depending on the specific substitutions on the phenoxy ring and the piperidine (B6355638) nitrogen. nih.gov For instance, in a series of halogenated 4-(phenoxymethyl)piperidines, the Ki values for σ1 receptors ranged from 0.38 to 24.3 nM, while for σ2 receptors, the range was 3.9 to 361 nM. nih.gov This suggests that derivatives of the this compound scaffold can be potent and selective σ1 ligands.

| Compound | N-Substituent | Phenoxy Ring Substituent | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|---|---|

| Analog 1 | -CH2CH2F | 4-Iodo | 1.25 | 12.5 | 10.0 |

| Analog 2 | -CH2CH2OH | 4-Iodo | 0.98 | 15.6 | 15.9 |

| Analog 3 | -CH=CHI | 4-Cyano | 0.38 | 3.9 | 10.3 |

| Analog 4 | -Benzyl | 4-Nitro | 2.11 | 25.3 | 12.0 |

This table presents data for analogs of this compound to illustrate the range of binding affinities and selectivities achievable within this chemical class. Data is derived from studies on related compounds. nih.gov

The affinity and selectivity of this compound derivatives for sigma receptors are significantly influenced by chemical modifications at two key positions: the piperidine nitrogen (N-substituent) and the phenoxy ring.

Research on various N-substituents has shown that their nature profoundly affects the dissociation constants (Ki) for both σ1 and σ2 subtypes. nih.gov For example, the introduction of fluoroalkyl, hydroxyalkyl, and iodopropenyl groups on the piperidine nitrogen has been systematically explored. nih.gov Similarly, substituting the N-benzyl group with different moieties can modulate binding affinity.

Modifications to the phenoxy ring also play a crucial role. The position and electronic properties of substituents on this ring can fine-tune the interaction with the receptor binding pocket. Studies have investigated a range of substituents, including iodo, bromo, nitro, and cyano groups at various positions on the phenoxy ring. nih.gov For example, a 4-cyano substituent on the phenoxy ring of an N-(iodopropen-2-yl) derivative resulted in very high affinity for the σ1 receptor. nih.gov The collective findings indicate that a systematic exploration of these structural modifications allows for the optimization of both potency and selectivity for the sigma receptor subtypes.

The potential of the 4-(phenoxymethyl)piperidine scaffold to be developed into radiolabeled probes for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) has been demonstrated. nih.gov By incorporating a positron-emitting or gamma-emitting radionuclide, these ligands can be used to visualize and quantify the density and distribution of sigma receptors in the living brain and other organs.

For instance, an iodinated analog, 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, was labeled with Iodine-123 and shown to have high uptake and specific binding to sigma receptors in the brain and other organs of rats. nih.gov This indicates that radiolabeled versions of high-affinity this compound derivatives could serve as valuable tools for studying the role of sigma receptors in various pathological conditions and for the development of new diagnostic agents.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The NMDA receptor, a key player in synaptic plasticity and excitotoxicity, is another important target for this compound-related compounds. Antagonism of this receptor, particularly at specific subunits, is a therapeutic strategy for a range of neurological disorders.

Research has identified derivatives of the 4-benzylpiperidine scaffold as selective antagonists of the NMDA receptor, with a preference for the NR1/2B subunit combination. A key example is N-(2-phenoxyethyl)-4-benzylpiperidine, which was identified as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit, exhibiting an IC50 value of 0.63 μM. nih.gov The NR2B subunit is of particular interest as it has been implicated in pathological processes such as nerve degeneration and pain transmission. google.com Compounds that selectively block NR2B-containing NMDA receptors are therefore sought after as potentially safer therapeutics with fewer side effects compared to non-selective NMDA receptor antagonists. google.com The structural similarity of this compound to these known NR1/2B antagonists suggests it may share this selective antagonism.

| Compound | Structure | NR1/2B IC50 (μM) |

|---|---|---|

| N-(2-phenoxyethyl)-4-benzylpiperidine | A close structural analog | 0.63 nih.gov |

| 4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | A derivative with enhanced potency | 0.025 nih.gov |

| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine | A potent NR1A/2B antagonist | Potent antagonist activity reported nih.gov |

This table presents IC50 values for compounds structurally related to this compound, highlighting the potential for this scaffold to exhibit selective NR1/2B NMDA receptor antagonism. nih.govnih.gov

The potency and selectivity of 4-benzylpiperidine derivatives as NMDA receptor antagonists are dictated by specific structural features. Structure-activity relationship (SAR) studies on N-(2-phenoxyethyl)-4-benzylpiperidine have revealed key determinants for its interaction with the NR1/2B subunit.

Modifications to the phenoxy ring have a significant impact on potency. For example, the addition of a hydroxyl group at the para position of the phenoxy ring in N-(2-phenoxyethyl)-4-benzylpiperidine led to a roughly 25-fold increase in potency at NR1A/2B receptors. nih.gov This suggests a specific hydrogen bond interaction within the receptor's binding site.

Dopamine (B1211576) Receptor Modulation

The unique structural features of phenoxymethylpiperidine scaffolds allow for high affinity and selectivity for the dopamine D4 receptor, offering a promising avenue for therapeutic intervention in conditions where D4 receptor signaling is implicated.

Recent research has highlighted the discovery of a novel series of 4,4-difluoro-3-(phenoxymethyl)piperidine ether-based dopamine D4 receptor antagonists. nih.govchemrxiv.org Structure-activity relationship (SAR) studies have been instrumental in identifying compounds with exceptional binding affinity and selectivity. For instance, compound 14a from this series exhibits a remarkable binding affinity for the D4 receptor with a Ki value of 0.3 nM. nih.govchemrxiv.orgresearchgate.netresearchgate.net This high affinity is coupled with impressive selectivity, showing over 2000-fold greater preference for the D4 receptor compared to other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govchemrxiv.orgresearchgate.netresearchgate.net

The introduction of fluorine atoms at the 4-position of the piperidine ring appears to be a key modification that enhances binding affinity and selectivity. chemrxiv.org This is in contrast to 3,3-difluoropiperidine compounds, which were found to be less active, a phenomenon attributed to the reduced basicity of the ring nitrogen. chemrxiv.org Further modifications, such as the introduction of a 4-benzyl group on the piperidine, have also been shown to yield high D4 receptor affinity. nih.gov For example, the 4-benzyl derivative 8 demonstrated a D4R affinity and selectivity profile similar to the potent and selective D4R ligand 77-LH-28-1. nih.gov Shifting the piperidine nitrogen from position 1 to 4, as seen in compound 16 , maintained high D4R affinity (pKi = 8.79) and even enhanced D2/D4 selectivity. nih.gov

Table 1: Dopamine D4 Receptor Binding Affinities of Selected Piperidine Derivatives

| Compound | Modification | D4R Ki (nM) | Selectivity vs. D1, D2, D3, D5 |

|---|---|---|---|

| 14a | 4,4-difluoro-3-(phenoxymethyl)piperidine | 0.3 nih.govchemrxiv.orgresearchgate.netresearchgate.net | >2000-fold nih.govchemrxiv.orgresearchgate.netresearchgate.net |

| 8 | 4-benzyl-piperidine | - | Similar to 77-LH-28-1 nih.gov |

| 16 | 4-benzyl-piperidine (N at pos 4) | pKi = 8.79 nih.gov | 2239-fold vs. D2 nih.gov |

Dopamine D4 receptors are highly expressed in key brain regions associated with motor control, cognition, and reward, including the cortico-basal ganglia network, globus pallidus, and substantia nigra pars reticulata. researchgate.netchemrxiv.org The selective localization of D4 receptors, unlike the more widespread D2 and D3 receptors, suggests that targeted D4 receptor antagonists could offer a more favorable side-effect profile. researchgate.netchemrxiv.org

The development of highly selective D4 antagonists, such as those based on the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, provides valuable tools for investigating D4 receptor signaling in cellular models. nih.govchemrxiv.org These compounds can help to elucidate the role of D4 receptors in the pathophysiology of conditions like L-DOPA-induced dyskinesias (LID) in Parkinson's disease. researchgate.netchemrxiv.org Emerging evidence strongly suggests a crucial role for D4 receptors in the development and expression of these motor complications. researchgate.net The ability of selective D4 antagonists to attenuate LID in preclinical models without compromising the anti-parkinsonian efficacy of L-DOPA further underscores their therapeutic potential. researchgate.net

Histamine H3 Receptor Antagonism

The 4-phenoxypiperidine core has been identified as a key structural motif for developing potent and selective histamine H3 receptor antagonists.

The 4-phenoxypiperidine moiety acts as a conformationally restricted version of the 3-amino-1-propanol fragment, which is a common feature in many non-imidazole histamine H3 receptor ligands. acs.orgnih.gov This conformational restriction is a key factor in the high affinity and antagonist activity of these compounds at the recombinant human H3 receptor. acs.orgnih.gov

Structure-activity relationship studies have led to the development of potent H3 antagonists. For example, replacing the piperidinyl propyloxy fragment with a conformationally restricted 4-hydroxypiperidine moiety has yielded a new series of potent H3 antagonists. acs.org One notable compound from this series, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (13g) , was identified as a potent and highly selective H3 receptor antagonist. acs.orgnih.gov Another series of 4-phenoxypiperidine pyridazin-3-one derivatives has also been explored, leading to the identification of compounds like 6-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-4,4-dimethyl-4,5-dihydro-2H-pyridazin-3-one (17b) as potent H3 receptor functional antagonists. nih.gov

The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the brain, such as acetylcholine, dopamine, and serotonin. wikipedia.org By blocking the H3 receptor, these antagonists promote the release of these neurotransmitters, leading to stimulant and nootropic effects. wikipedia.org

Table 2: Potent Histamine H3 Receptor Antagonists with a 4-Phenoxypiperidine Core

| Compound | Chemical Name | Activity |

|---|---|---|

| 13g | 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine | Potent and highly selective H3 receptor antagonist acs.orgnih.gov |

| 17b | 6-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-4,4-dimethyl-4,5-dihydro-2H-pyridazin-3-one | Potent H3R functional antagonist nih.gov |

Mu Opioid Receptor (MOR) Agonistic Activity

The versatile piperidine scaffold has also been explored for its potential to modulate the mu-opioid receptor (MOR), a key target for pain management.

Research into 4-substituted piperidine and piperazine compounds has revealed that modifications to the side chain can significantly improve binding affinity at the MOR. nih.gov These studies, based on a tetrahydroquinoline template with balanced MOR and delta opioid receptor (DOR) affinity, have shown that altering the length and flexibility of the side chain at the 4-position enhances affinity at both receptors. nih.gov

Interestingly, some of these compounds not only bind with high affinity but also exhibit good efficacy as MOR agonists while simultaneously acting as DOR antagonists. nih.gov This dual activity is a promising strategy for developing analgesics with a reduced side-effect profile, such as tolerance and dependence. nih.govresearchgate.net The replacement of the piperidine core with a piperazine was found to be inconsequential to the balanced MOR/DOR binding profile. nih.gov

Further studies have identified specific structural features that confer agonistic properties. For example, high-throughput screening and SAR studies led to the identification of a modulator, 4-(2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)-3-methylbenzoic acid (BPRMU191) , which imparts agonistic properties to morphinan antagonists, leading to G protein-dependent MOR activation. nih.gov While not a direct piperidine derivative, this highlights the importance of specific chemical moieties in modulating MOR activity. In the context of bifunctional MOR/DOR ligands, modifications to the para-position of the aromatic ring of 7-E-benzylidene-substituted 4,5-epoxymorphinans have been shown to influence efficacy at opioid receptors, leading to high-potency, high-efficacy MOR agonists. frontiersin.org

Investigation of Mixed Serotonin and Dopamine Receptor Affinities

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings on the mixed serotonin and dopamine receptor affinities of the compound this compound. While studies have been conducted on structurally related compounds, such as various 4-benzylpiperidine and benzyloxypiperidine derivatives, no binding affinity data (e.g., Ki or IC50 values) for this compound at serotonin or dopamine receptors are publicly available.

Research on analogous compounds provides some context. For instance, studies on a series of 4-benzylpiperidine carboxamides have explored their structure-activity relationships as inhibitors of serotonin, norepinephrine, and dopamine reuptake. Similarly, various benzyloxypiperidine derivatives have been investigated as antagonists for the dopamine D4 receptor. However, the absence of the phenoxy-benzyl moiety in these analogues means their binding profiles cannot be directly extrapolated to this compound.

Due to the lack of specific experimental data for this compound, a detailed analysis of its potential mixed serotonin and dopamine receptor affinities, including data tables and a discussion of research findings, cannot be provided at this time. Further empirical investigation would be required to elucidate the pharmacological profile of this specific compound.

Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine Specific Demethylase 1 (LSD1) is a key enzyme in epigenetic regulation, and its dysregulation is linked to several cancers, making it a prime therapeutic target. nih.gov A series of 4-(4-benzyloxy)phenoxypiperidines, which are analogues of the core this compound structure, have been synthesized and evaluated for their potential as LSD1 inhibitors. nih.govresearchgate.net

Characterization of Reversible LSD1 Inhibitory Activity

Research has focused on developing reversible LSD1 inhibitors to mitigate potential off-target effects associated with irreversible inhibitors. nih.gov Within a series of synthesized 4-(4-benzyloxy)phenoxypiperidines, compound 10d was identified as a potent and reversible inhibitor of LSD1. nih.govresearchgate.net In vitro assays demonstrated its significant inhibitory activity against the enzyme. nih.gov The reversibility of these inhibitors is a crucial characteristic, suggesting a non-covalent binding mechanism with the enzyme. researchgate.net

Biochemical screening of various analogues has led to the identification of compounds with significant inhibitory concentrations (IC50) in the low micromolar range. researchgate.net For instance, compound 10d exhibited an IC50 value of 4 μM against LSD1. nih.govresearchgate.net The development of such reversible inhibitors is a significant step towards creating safer and more effective epigenetic therapies. nih.gov

Molecular Interactions Governing LSD1 Inhibition

Molecular docking studies have been instrumental in elucidating the binding modes of these piperidine analogues within the LSD1 active site. nih.govmdpi.com The crystal structure of LSD1 in complex with a potent inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, reveals key interactions. semanticscholar.orgnih.govnih.gov

The piperidine ring of the inhibitor typically interacts with negatively charged residues, such as Asp555 and Asn540, within the substrate-binding cavity. semanticscholar.orgnih.govnih.gov The phenoxy-benzyl moiety extends into a hydrophobic pocket of the catalytic center. semanticscholar.orgnih.gov Specifically, the 4-methylphenyl group binds in a hydrophobic pocket, while the cyano group of the benzonitrile moiety forms a hydrogen bond with the critical catalytic residue Lys661. semanticscholar.orgnih.govnih.gov These interactions anchor the inhibitor in the active site, preventing the binding of the natural substrate, histone H3. semanticscholar.org The elucidation of these binding modes provides a structural basis for the rational design of more potent and selective reversible LSD1 inhibitors. nih.govnih.gov

Tyrosinase Inhibition Research

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and in the cosmetic industry. nih.govunito.it Analogues of this compound have been investigated for their tyrosinase inhibitory potential.

Kinetic Analysis of Tyrosinase Inhibition Mechanisms (e.g., Competitive, Mixed-Type)

Kinetic studies are crucial for understanding how these compounds inhibit tyrosinase. nih.gov Analysis using Lineweaver-Burk plots has revealed different inhibition mechanisms among the analogues. nih.govunito.it For instance, some 4-(4-fluorobenzyl)piperidine derivatives act as non-competitive inhibitors, while others, including the most active ones, exhibit a mixed-type inhibition pattern. nih.govunito.it

A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, indicating multiple binding sites or a complex inhibitory mechanism. mdpi.com In contrast, a competitive inhibitor directly competes with the substrate for the active site. nih.gov The variation in inhibition kinetics among closely related analogues underscores the sensitivity of the enzyme to subtle structural changes in the inhibitor. nih.gov

| Compound | IC50 (μM) | Inhibition Type |

|---|---|---|

| Compound 2a | N/A | Non-competitive |

| Compound 2b | N/A | Non-competitive |

| Compound 2c | N/A | Non-competitive |

| Compound 2d | 7.56 | Mixed-type |

| Compound 10b | N/A | Non-competitive |

Structure-Activity Relationships for Enhanced Tyrosinase Inhibitory Potency

Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance the tyrosinase inhibitory potency of this compound analogues. nih.gov Molecular docking studies suggest that the benzyl substituent plays a crucial role in the interaction with the enzyme. nih.gov

Hydrophobic groups, such as the benzylpiperidine moiety, appear to contribute significantly to the inhibitory activity. nih.gov The presence and position of substituents on the aromatic rings can greatly influence the potency. For example, in a series of piperazine/piperidine amides, the benzylpiperidine analogues were found to be the most promising due to a balance of activity and favorable physicochemical properties. nih.gov Docking models indicate that the pi-pi stacking interactions between the inhibitor's aromatic rings and histidine residues (e.g., His367) in the tyrosinase active site are essential for binding. mdpi.com Additionally, polar interactions with residues like Asn364, Glu345, and Glu203 contribute to the stability of the enzyme-inhibitor complex. mdpi.com

Beta-Secretase 1 (BACE1) Inhibition

Beta-secretase 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it is one of the enzymes responsible for the production of amyloid-β peptides. researchgate.netrsc.orgnih.gov Benzylpiperidine-based structures have been explored as potential BACE1 inhibitors. researchgate.net

Research into fragments of bioactive molecules has identified 4-amino-benzylpiperidines as a notable scaffold for BACE1 inhibition. researchgate.net When this core is combined with side chains like phenoxyacetamide, the resulting compounds have been found to be potent BACE1 inhibitors. researchgate.net The design of these inhibitors often involves a fragment-based approach, where smaller chemical fragments that bind to the target are identified and then grown or combined to create a more potent lead compound. researchgate.net The benzyl-piperidine fragment, for instance, is a component of the approved Alzheimer's drug donepezil (B133215), which is a known acetylcholinesterase (AChE) inhibitor. mdpi.com In the context of dual-target inhibitors, this fragment has been incorporated into molecules designed to inhibit both AChE and BACE1. mdpi.com The development of BACE1 inhibitors is a critical area of research aimed at providing disease-modifying treatments for Alzheimer's disease. nih.govnih.gov

An examination of this compound analogues has revealed significant insights into their potential as enzyme inhibitors, particularly targeting cholinesterases and key enzymes of the endocannabinoid system. Research has focused on how the distinct structural components of these analogues influence their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, fatty acid amide hydrolase, and monoacylglycerol lipase.

Structure Activity Relationship Sar Studies and Lead Optimization

Comprehensive Analysis of Substituent Effects on Biological Activity

The biological activity of 4-(4-phenoxy-benzyl)-piperidine derivatives is highly sensitive to the nature and position of substituents on the aromatic rings and the piperidine (B6355638) core. Modifications can dramatically influence binding affinity, functional activity, and selectivity.

Studies on analogous scaffolds have demonstrated that substitutions on the phenoxy and benzyl rings play a crucial role. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs developed as Dopamine (B1211576) 4 Receptor (D4R) antagonists, modifications to the phenoxy moiety significantly impacted binding affinity. nih.gov Holding the N-(3-fluoro-4-methoxybenzyl) group constant, researchers found that adding electron-withdrawing groups to the phenoxy ring generally enhanced potency. nih.gov

Key findings include:

4-cyanophenoxy (9j) and 3,4-difluorophenoxy (9k) groups resulted in compounds with single-digit nanomolar binding affinity for D4R. nih.gov

The addition of a fluorine atom to the 4-cyanophenoxy analog, creating a 4-cyano-3-fluorophenoxy (9m) derivative, further highlighted the sensitivity of the structure to substitution. nih.gov

Replacing a 3-fluorophenyl with a 3-methylphenyl (8c) group also yielded a highly active compound, indicating that both electronic and steric factors are at play. nih.gov

Similarly, SAR studies on N-benzyl piperidines targeting monoamine transporters have shown that substituents on the N-benzyl ring are critical for modulating affinity and selectivity. nih.gov A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines revealed that ortho and meta substitutions could tune the compound's profile, with several analogs showing low nanomolar affinity for the dopamine transporter (DAT) and a wide range of selectivity ratios against the serotonin transporter (SERT). nih.gov

| Compound | Phenoxy Ring Substituent | Binding Affinity (Ki, nM) |

|---|---|---|

| - | 4-Fluorophenoxy | Similar to reference |

| 8b | 3,4-Difluorophenoxy | 5.5 |

| 8c | 3-Methylphenoxy | 13 |

| 9j | 4-Cyanophenoxy | 1.7 |

| 9k | 3,4-Difluorophenoxy | 2.7 |

| 9L | 4-Fluoro-3-methylphenoxy | 6.5 |

Stereochemistry is a critical factor in the interaction between a ligand and its biological target. The three-dimensional arrangement of a molecule can dictate its ability to fit into a binding pocket and form key interactions. In the development of piperidinol analogs with anti-tuberculosis activity, the stereochemistry of the propanol linker was found to be significant. nih.gov

Specifically, both the (R) and (S) enantiomers of 3-(phenoxy)-2-hydroxypropyl derivatives attached to the piperidine nitrogen were synthesized and evaluated. nih.gov For example, compounds such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and its (S)-enantiomer were prepared, demonstrating the importance of chiral centers in defining biological activity. nih.gov Although the specific impact on activity for these antitubercular agents was part of a broader library screen, the principle holds true across many target classes where one enantiomer often displays significantly higher potency than the other due to a more favorable orientation in the target's binding site. nih.gov

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties by substituting one functional group with another that has similar physical or chemical properties. In the context of the this compound scaffold, replacing the phenyl rings with various heterocyclic systems has been explored.

In the development of D4R antagonists, the phenoxy group was replaced with a variety of heterocyclic ethers. researchgate.net However, this led to a significant loss of binding affinity, suggesting that the specific electronic and conformational properties of the phenyl ring are crucial for potent D4R antagonism in this scaffold. researchgate.net In another study, replacing the piperidine ring with a piperazine moiety was shown to potentially alter the binding mode at sigma-1 receptors, highlighting how changes to the core structure can fundamentally impact target interaction. nih.gov The concept of bioisosterism is powerful; for instance, replacing a pyrimidine N-3 atom with a C-H in a different series was shown to remove a key hydrogen-bonding function and introduce negative steric interactions. nih.gov These examples underscore the importance of the aromatic moieties in the this compound scaffold and the challenges of identifying suitable bioisosteric replacements that maintain or enhance activity.

Identification of Critical Pharmacophoric Elements for Target Engagement

A pharmacophore model outlines the essential molecular features necessary for a ligand to be recognized by its biological target. For derivatives of the this compound scaffold, several key elements constitute the pharmacophore.

Based on docking studies of related benzyloxy piperidine analogs into the D4 receptor crystal structure, the following features are critical:

Basic Nitrogen: The nitrogen atom within the piperidine ring is a crucial feature. It typically forms a salt bridge or hydrogen bond with an acidic residue in the receptor's binding pocket, such as Aspartic acid (Asp115). nih.gov

Aromatic Rings: The two aromatic rings (the phenoxy and benzyl moieties) are involved in vital hydrophobic and aromatic interactions. Specifically, a π-π stacking interaction between the N-benzyl group and an aromatic residue like Phenylalanine (Phe410) has been identified as a key component of binding. nih.gov

These elements—a basic amine center, two aromatic regions, and a specific spatial arrangement—constitute the core pharmacophore responsible for high-affinity binding to targets like the D4 receptor.

Rational Design Principles for Modulating Potency and Selectivity

The SAR data gathered for this compound and its analogs provide a foundation for the rational design of new compounds with improved potency and selectivity. nih.gov

Key design principles include:

Modulating Basicity: The pKa of the piperidine nitrogen can be fine-tuned to optimize the crucial ionic interaction with the target receptor. Moving a gem-difluoro group one carbon away from the nitrogen, for example, can alter the pKa and improve CNS MPO (Central Nervous System Multiparameter Optimization) scores. nih.gov

Targeting Specific Pockets: Substituents on the aromatic rings can be chosen to exploit specific sub-pockets within the receptor's binding site. For example, introducing halogen atoms (e.g., fluorine, chlorine) or cyano groups can enhance potency by forming specific interactions or altering the electronic properties of the ring system. nih.govnih.gov The exceptional binding affinity (Ki = 0.3 nM) of one 4,4-difluoropiperidine ether analog was achieved through such optimization. chemrxiv.org

Through the application of these principles, guided by SAR studies and computational modeling, medicinal chemists can rationally design novel this compound derivatives with tailored pharmacological profiles. nih.govnih.gov

In Vitro Cellular and Molecular Biological Investigations

Evaluation of Anti-microbial Activities in vitro

A comprehensive review of scientific literature did not yield specific studies evaluating the in vitro anti-microbial activities of 4-(4-Phenoxy-benzyl)-piperidine. Consequently, no data on its efficacy against various microbial strains, including bacteria and fungi, can be provided at this time. Research into the anti-microbial properties of various other piperidine (B6355638) derivatives is ongoing, but specific findings related to the 4-(4-phenoxy-benzyl) substitution are not presently available.

Assessment of Anti-tuberculosis Activity

Following a thorough literature search, no dedicated in vitro studies assessing the anti-tuberculosis activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains were identified. Therefore, information regarding its minimum inhibitory concentration (MIC) or its potential as an anti-tuberculosis agent is not available in the current body of scientific research.

Future Directions and Advanced Research Perspectives for 4 4 Phenoxy Benzyl Piperidine

Development as Advanced Pharmacological Tool Compounds

A primary future direction for 4-(4-phenoxy-benzyl)-piperidine is its development into a highly selective pharmacological tool. Tool compounds are essential for dissecting complex biological processes, allowing researchers to investigate the function of a specific protein, such as a receptor or enzyme, with high precision.

Derivatives of the core piperidine (B6355638) structure have already demonstrated significant promise in this area. For instance, research on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine ethers led to the identification of compounds with exceptional binding affinity and selectivity for the dopamine (B1211576) D4 receptor (D4R). chemrxiv.orgnih.gov One such analog displayed a binding affinity (Ki) of 0.3 nM for the D4 receptor and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). chemrxiv.orgnih.gov Despite limitations such as poor microsomal stability, their high selectivity makes them invaluable in vitro tools for studying D4 receptor signaling pathways, particularly in cellular models of conditions like L-DOPA-induced dyskinesias. chemrxiv.orgnih.gov

Future efforts for this compound will likely focus on optimizing this balance of potency and selectivity for various targets. By systematically modifying the phenoxy, benzyl, and piperidine moieties, researchers can fine-tune the molecule's properties to create a portfolio of tool compounds, each designed to probe a specific biological question with minimal off-target effects.

Integration of Omics Technologies for Systems-Level Biological Insights

To move beyond a single-target interaction and understand the broader biological impact of this compound, the integration of "omics" technologies is a critical future step. These technologies provide a systems-level view of cellular processes.

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell (the transcriptome), researchers could determine how treatment with this compound or its derivatives alters gene expression. This could reveal the downstream signaling cascades affected by the compound's primary target and identify potential off-target interactions.

Proteomics: This technology assesses the entire protein complement of a cell. Following compound administration, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions, offering a direct view of the functional changes within the cell.

Metabolomics: By studying the complete set of small-molecule metabolites, metabolomics can provide a snapshot of the cell's metabolic state. This approach could uncover unexpected effects of this compound on metabolic pathways, providing crucial insights into its mechanism of action and potential side effects.

Applying these technologies would generate comprehensive datasets to build a holistic understanding of the compound's biological footprint, guiding further optimization and exploring new therapeutic hypotheses.

Strategies for Enhancing Target Specificity and Multi-Target Modulators

A major focus of medicinal chemistry is the rational design of molecules with desired activity profiles. For this compound, future research will employ sophisticated strategies to enhance its specificity for a single biological target or, conversely, to design it as an effective multi-target modulator.

Structure-activity relationship (SAR) studies on related piperidine scaffolds have provided a clear roadmap. For example, in the pursuit of D4 receptor antagonists, modifications to the phenoxy ring of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs were shown to significantly impact binding affinity. chemrxiv.org

| Compound Modification (Phenoxy Group) | Binding Affinity (Ki in nM) for D4R |

| 4-cyanophenoxy | 1.7 |

| 3,4-difluorophenoxy | 2.7 |

| 4-fluoro-3-methylphenoxy | 6.5 |

| 4-cyano-3-fluorophenoxy | 21 |

This interactive table demonstrates how subtle electronic and steric changes to the phenoxy moiety can fine-tune binding potency, providing a blueprint for optimizing the this compound scaffold. chemrxiv.org

Conversely, the complexity of diseases like Alzheimer's has spurred interest in multi-target-directed ligands. nih.gov Researchers have rationally designed N-benzyl-piperidine derivatives based on the structure of donepezil (B133215) to simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Computational docking and molecular dynamics simulations indicated that these derivatives formed favorable interactions with key residues in both enzymes. nih.gov This dual-inhibition strategy, guided by computational methods, represents a promising path for developing novel therapeutics from the this compound framework for complex neurodegenerative diseases. nih.gov

Exploration of Novel Therapeutic Applications based on Mechanistic Understanding

A deeper understanding of the mechanism of action of this compound and its analogs will unlock novel therapeutic applications. The selective localization of its potential targets in specific tissues or cell types provides a strong rationale for exploring new disease indications.

For example, the high expression of the dopamine D4 receptor in brain regions involved in motor control, such as the basal ganglia, has made D4R antagonists a subject of renewed interest for treating L-DOPA-induced dyskinesias (LID) in Parkinson's disease. chemrxiv.orgnih.gov The development of selective D4R antagonists from piperidine scaffolds provides tool compounds and potential therapeutic leads for this condition. chemrxiv.orgresearchgate.net

More recently, D4R antagonists have been proposed as potential treatments for glioblastoma, a highly aggressive brain tumor. nih.gov This has led to the synthesis and evaluation of new piperidine-based ligands as potential anti-cancer agents. nih.gov Similarly, the ability to modulate NMDA receptors has positioned derivatives like 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine as potential anticonvulsants and neuroprotective agents. nih.gov By understanding which specific receptor subtypes are modulated by the this compound scaffold, researchers can strategically align the compound with diseases where these targets play a key pathological role.

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

The future development of this compound will heavily rely on the convergence of multiple scientific disciplines. The integration of computational chemistry, chemical synthesis, and biological evaluation is essential for accelerating the discovery and optimization process.

In Silico Design: Advanced computational tools are now integral to modern drug discovery. Molecular docking and molecular dynamics simulations, as used in the design of D4R antagonists and cholinesterase inhibitors, can predict how a molecule like this compound will bind to its target protein. nih.govnih.gov These models allow chemists to prioritize which derivatives to synthesize, saving significant time and resources.

Synthetic Chemistry: The ability to efficiently synthesize a wide array of analogs is crucial for exploring the structure-activity relationship. Research on benzyloxypiperidine-based D4R antagonists demonstrates how versatile synthetic schemes, including N-alkylation and reductive amination protocols, enable the creation of diverse compound libraries for screening. nih.gov

Biological Evaluation: A robust suite of biological assays is required to characterize the synthesized compounds. This includes initial in vitro binding assays to determine potency (Ki) and selectivity, followed by cellular assays to confirm functional activity. nih.govnih.gov Furthermore, in vitro pharmacokinetic studies, such as assessing liver microsome stability, are critical for identifying candidates with drug-like properties suitable for further development. chemrxiv.orgnih.gov

By combining these interdisciplinary approaches, researchers can create a comprehensive feedback loop—where computational predictions guide chemical synthesis, and biological data refines computational models—to efficiently advance this compound from a chemical entity to a valuable research tool or potential therapeutic candidate.

Q & A

Q. What are the common synthetic routes for 4-(4-Phenoxy-benzyl)-piperidine derivatives?

The synthesis of piperidine derivatives often involves nucleophilic substitution, condensation, or alkylation reactions. For example:

- Knoevenagel condensation : Reacting substituted benzaldehydes with cyanoacetate esters in the presence of piperidine as a catalyst (e.g., synthesis of isopropyl cyanoacrylate derivatives) .

- Sulfonylation : Piperidine derivatives can be synthesized by reacting piperidine with sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) in dichloromethane using triethylamine as a base, followed by purification via recrystallization or chromatography .

- Alkylation : 4-(N-propionylaniline) piperidine can undergo alkylation under controlled conditions, as seen in fentanyl analog synthesis .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituents and stereochemistry (e.g., H-NMR and C-NMR used for benzimidazolinyl piperidines) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formulas and purity .

- FT-IR Spectroscopy : For identifying functional groups like sulfonyl or carbonyl moieties .

- Chromatography : HPLC or GC for purity assessment and reaction monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for piperidine derivatives targeting biological activity?

Methodological approaches include:

- Variation of substituents : Introduce diverse groups (e.g., halogens, methoxy, or bulky adamantyl) to the piperidine or aromatic rings. For example, acetophenone-substituted benzimidazolinyl piperidines showed varying anticancer activity depending on substituent electronegativity and steric effects .

- Biological assays : Test derivatives against specific cell lines (e.g., HeLa for cytotoxicity) or enzymes (e.g., Leishmania protease) to correlate structural features with activity .

- Computational modeling : Use molecular docking to predict binding affinities to target receptors (e.g., NMDA or σ1 receptors) .

Q. What experimental strategies address contradictions in biological activity data for piperidine derivatives?

- Dose-response analysis : Calculate IC values using standardized protocols (e.g., MTT assays) to ensure reproducibility .

- Control experiments : Include positive controls (e.g., known inhibitors) and validate assays across multiple replicates .

- Mechanistic studies : Use techniques like Western blotting or flow cytometry to confirm apoptotic pathways or receptor binding .

Q. How are cytotoxic effects of this compound derivatives evaluated in vitro?

- Cell viability assays : Expose cancer cell lines (e.g., HeLa) to compounds at varying concentrations (10–100 µM) and measure viability via MTT or resazurin reduction .

- IC calculation : Use software tools (e.g., ED50V10 Excel add-in) to determine half-maximal inhibitory concentrations .

- Selectivity testing : Compare cytotoxicity in cancerous vs. non-cancerous cell lines to assess therapeutic windows .

Q. What purification methods optimize yield and purity in piperidine derivative synthesis?

- Recrystallization : Ideal for removing impurities from sulfonylated piperidines using solvents like ethanol or acetone .

- Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures .

- Distillation : Useful for volatile byproducts in large-scale alkylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.